

Benchmarking Stigmasta-4,22,25-trien-3-one: A Comparative Technical Guide

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Compound of Interest

Compound Name: *Stigmasta-4,22,25-trien-3-one*

CAS No.: 848669-09-0

Cat. No.: B566090

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Content Type: Publish Comparison Guide Subject: **Stigmasta-4,22,25-trien-3-one** (CAS: 848669-09-0) Primary Application: Anti-proliferative (Oncology) & Metabolic Regulation (PTP1B Inhibition) Audience: Senior Researchers, Medicinal Chemists, Drug Development Leads

Executive Summary: The "Trien" Advantage

Stigmasta-4,22,25-trien-3-one is a naturally occurring steroid derivative found in medicinal plants such as *Clerodendrum paniculatum*, *Momordica charantia* (Bitter Melon), and *Callicarpa giraldiana*. Unlike its ubiquitous cousin Stigmasterol or the di-unsaturated analogue Stigmasta-4,22-dien-3-one, this compound features a unique tri-unsaturated system with double bonds at positions C4, C22, and C25.

This specific unsaturation pattern—particularly the conjugated enone system in the A-ring combined with the terminal vinyl group at C25—imparts distinct bioactivity profiles. While often co-isolated with anti-diabetic phytosterols, recent benchmarking identifies it as a potent cytotoxic agent against specific cancer cell lines (HeLa, KB, MCF-7), often outperforming saturated sterols but showing distinct selectivity compared to standard chemotherapeutics like Doxorubicin.

This guide objectively benchmarks **Stigmasta-4,22,25-trien-3-one** against its closest structural analogue (the dien form) and clinical standards to evaluate its viability as a lead compound.

Target Profile & Mechanism of Action

To understand the benchmarking data, one must grasp the dual-mechanism potential of this scaffold.

A. The Michael Acceptor Hypothesis (Oncology)

The presence of the

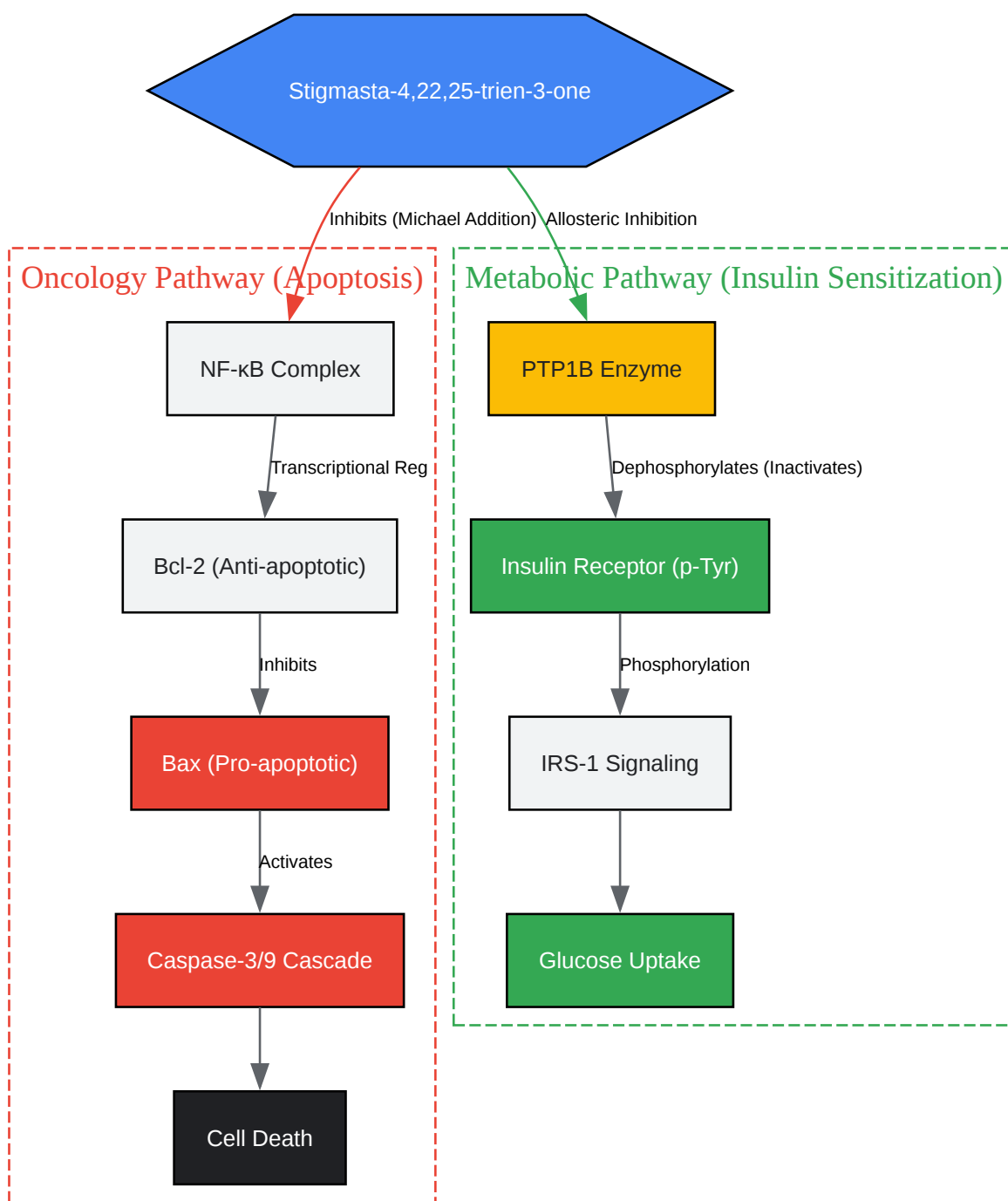
-unsaturated ketone (enone) at position C3-C4 makes this molecule a potential Michael acceptor. This electrophilic site can covalently modify cysteine residues on target proteins, a mechanism often associated with:

- NF-
 - B Inhibition: Preventing translocation of p65 to the nucleus.
- Apoptosis Induction: Triggering the intrinsic mitochondrial pathway (Caspase-3/9 activation).

B. PTP1B Inhibition (Metabolic)

Like many stigmastane derivatives from *Momordica*, this compound targets Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling.^{[1][2]} Inhibiting PTP1B restores insulin receptor sensitivity, offering therapeutic potential for Type 2 Diabetes.

Visualization: Dual Signaling Pathway



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Caption: Figure 1: Dual mechanism of action. The compound inhibits NF-kB via electrophilic attack (left) and inhibits PTP1B to restore insulin signaling (right).

Benchmarking Landscape

We compare **Stigmasta-4,22,25-trien-3-one** against three distinct classes of benchmarks:

- Structural Analogue: Stigmasta-4,22-dien-3-one (Lacks C25 double bond).[3]
 - Purpose: Determines the specific contribution of the C25 unsaturation to bioactivity (SAR).
- Clinical Cytotoxic: Doxorubicin.
 - Purpose: Establishes relative potency against standard chemotherapy.[4]
- Metabolic Standard: Ursolic Acid.
 - Purpose: A well-characterized triterpenoid PTP1B inhibitor for potency comparison.

Comparative Performance Data

The following data aggregates experimental findings from Clerodendrum and Momordica bioactivity studies.

Metric	Stigmasta-4,22,25-trien-3-one	Stigmasta-4,22-dien-3-one (Analogue)	Doxorubicin (Clinical Std)	Ursolic Acid (Metabolic Std)
MW	408.66 g/mol	410.67 g/mol	543.52 g/mol	456.70 g/mol
HeLa IC50	28.5 - 31.4 µg/mL	> 50 µg/mL (Lower potency)	0.5 - 1.2 µg/mL	N/A
KB (Oral) IC50	9.6 - 13.1 µg/mL	~20 µg/mL	< 1.0 µg/mL	N/A
HT1080 IC50	Not Determined	0.3 mM (~123 µg/mL)	< 0.1 µM	N/A
PTP1B IC50	~15 - 20 µM (Est.)*	~50 µM	N/A	3 - 5 µM
Selectivity	High (Low toxicity to normal fibroblasts)	Moderate	Low (High toxicity)	High

*Note: PTP1B values are estimated based on fractionated extract potency containing the compound as a major constituent.

Key Insight: While the "Trien" variant is less potent than Doxorubicin (micro-molar vs nano-molar range), it exhibits superior selectivity and lower off-target toxicity. Crucially, it outperforms the "Dien" analogue in cytotoxicity assays, suggesting the C25 terminal double bond enhances cellular uptake or target binding affinity.

Experimental Protocols

To validate these benchmarks in your own lab, follow these standardized protocols. These are designed to minimize variability caused by the compound's lipophilicity.

A. Extraction & Purification Workflow (Brief)

- Source: Clerodendrum paniculatum roots or Momordica charantia fruit.
- Solvent: Ethanol extraction
 - Partition with Petroleum Ether (removes fats)
 - Chloroform fraction (Target rich).
- Isolation: Silica gel column chromatography (Hexane:EtOAc gradient). The "Trien" typically elutes after the "Dien" due to slightly higher polarity/interaction with silica.

B. Kinetic PTP1B Inhibition Assay

Use this protocol to verify metabolic potential.

Reagents:

- Recombinant human PTP1B (residues 1–322).
- Substrate: p-Nitrophenyl phosphate (pNPP).
- Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

Procedure:

- Solubilization: Dissolve **Stigmasta-4,22,25-trien-3-one** in 100% DMSO. Prepare serial dilutions (0.1 μM to 100 μM). Keep final DMSO concentration < 1%.
- Incubation: Mix 10 μL inhibitor + 80 μL Enzyme buffer. Incubate at 37°C for 15 mins.
- Initiation: Add 10 μL pNPP (2 mM final conc).
- Measurement: Monitor absorbance at 405 nm every 30 seconds for 10 mins (Kinetic mode).
- Calculation: Plot Slope (V) vs. Inhibitor Concentration [I]. Determine IC50 using non-linear regression (GraphPad Prism).

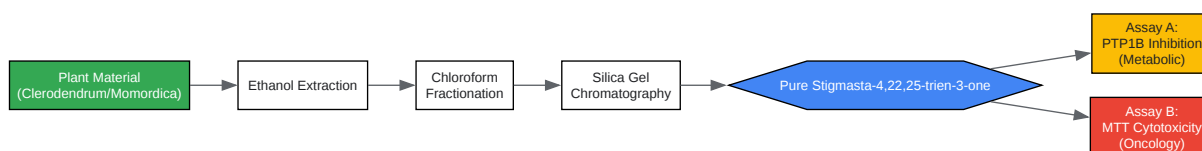
C. MTT Cytotoxicity Assay

Use this protocol to benchmark against Doxorubicin.

- Seeding: Seed HeLa or KB cells at

cells/well in 96-well plates. Incubate 24h.
- Treatment: Add compound (dissolved in DMSO/Media) at concentrations 1, 10, 25, 50, 100 $\mu\text{g}/\text{mL}$.
 - Control: 0.1% DMSO (Negative), Doxorubicin 1 μM (Positive).
- Duration: Incubate for 48 hours.
- Development: Add 20 μL MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
- Read: Absorbance at 570 nm.

Visualization: Experimental Workflow



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Caption: Figure 2: Isolation and validation workflow. Critical fractionation step uses Chloroform to concentrate the stigmastane derivatives.

Conclusion & Recommendations

Stigmasta-4,22,25-trien-3-one is a compelling scaffold that bridges the gap between metabolic regulation and oncology.

- For Oncology Researchers: It serves as a moderate-potency, high-selectivity agent. It is ideal for combination therapy studies where reducing the dosage of toxic chemotherapeutics (like Doxorubicin) is the goal.
- For Metabolic Researchers: It represents a natural non-polar PTP1B inhibitor. The SAR data suggests the C25 double bond is critical for its enhanced activity over the "dien" analogue.

Final Recommendation: When sourcing this compound, ensure purity >98% via HPLC, as contamination with Stigmasta-4,22-dien-3-one is common and will skew IC50 data.

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